molecular formula C7H4Cl2N2 B1423210 5,7-Dichloro-1H-pyrrolo[2,3-C]pyridine CAS No. 1001412-41-4

5,7-Dichloro-1H-pyrrolo[2,3-C]pyridine

Cat. No. B1423210
CAS RN: 1001412-41-4
M. Wt: 187.02 g/mol
InChI Key: OALVDHPNAWHICK-UHFFFAOYSA-N
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Description

5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine is a compound with the CAS Number: 1001412-41-4 . It has a molecular weight of 187.03 . It is a solid under normal conditions .


Molecular Structure Analysis

The InChI code for 5,7-Dichloro-1H-pyrrolo[2,3-C]pyridine is 1S/C7H4Cl2N2/c8-5-3-4-1-2-10-6(4)7(9)11-5/h1-3,10H . The InChI key is OALVDHPNAWHICK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

5,7-Dichloro-1H-pyrrolo[2,3-C]pyridine is a solid under normal conditions . It has a molecular weight of 187.03 . The compound is stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Chemical Properties

“5,7-Dichloro-1H-pyrrolo[2,3-C]pyridine” has a CAS Number of 1001412-41-4 and a molecular weight of 187.03 . It is a solid substance that is stored at temperatures between 2-8°C in an inert atmosphere .

Use in α-Amylase Inhibition

This compound has been used in the design and synthesis of pyrrolo [2,3-d]pyrimidine linked hybrids as α-amylase inhibitors . These inhibitors are used in the treatment of diabetes by slowing down the digestion and absorption of carbohydrates, resulting in a more regulated and progressive release of glucose into the circulation .

Antidiabetic Screening

In vitro antidiabetic analysis demonstrated excellent antidiabetic action for compounds 5b, 6c, 7a, and 7b, with IC 50 values in the 0.252–0.281 mM range . These compounds showed exceptional percent inhibition values, outperforming the standard (acarbose) .

Molecular Docking and MD Simulation

Molecular docking of all compounds was performed with Bacillus paralicheniformis α-amylase enzyme . The most active compounds via in vitro and non-toxic via in silico ADMET and molecular docking analysis, hybrids 6c, 7a, and 7b displayed binding affinity from −8.2 and −8.5 kcal/mol .

Cancer Research

Derivative 5a exhibited modest activity against the UO-31 renal cancer sub-panel cell line with a growth inhibitory percentage of 47.0 . Unsubstituted deaza analogue 6a and 9-methoxy substituted derivative 6c were shown to be selective against the MCF7 breast cancer cell line with growth inhibitory percentages of 50.6 and 39.5, respectively .

Pharmacokinetic Study

In vitro pharmacokinetic study ascertained the stability of 5m in both simulated gastric fluid and simulated intestinal fluid . All the active compounds passed the PAINS filter and showed no toxicity in in silico predictions .

Safety and Hazards

The safety information available indicates that 5,7-Dichloro-1H-pyrrolo[2,3-C]pyridine has several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

While specific future directions for 5,7-Dichloro-1H-pyrrolo[2,3-C]pyridine are not available, related compounds such as 1H-pyrrolo[2,3-b]pyridine derivatives are being studied for their potential as FGFR inhibitors, which could be a promising therapeutic approach for cancer therapy .

properties

IUPAC Name

5,7-dichloro-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2/c8-5-3-4-1-2-10-6(4)7(9)11-5/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OALVDHPNAWHICK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(N=C(C=C21)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50694554
Record name 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dichloro-1H-pyrrolo[2,3-C]pyridine

CAS RN

1001412-41-4
Record name 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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